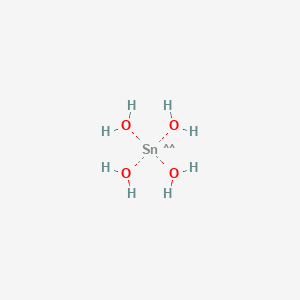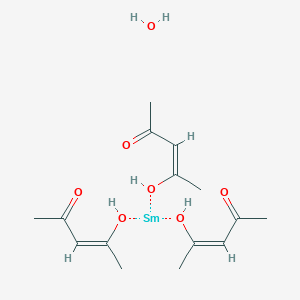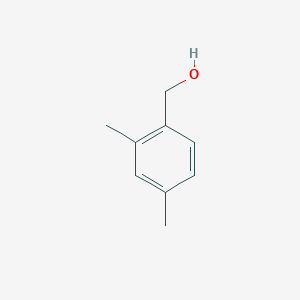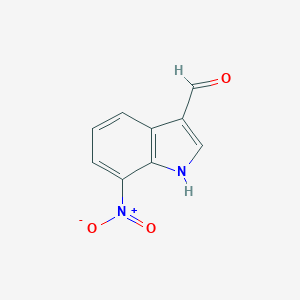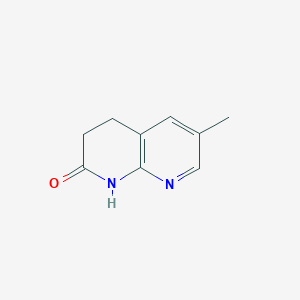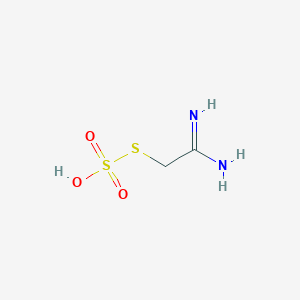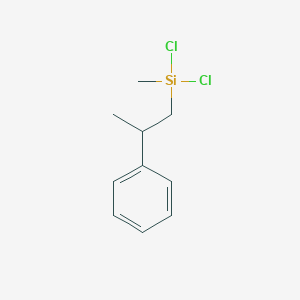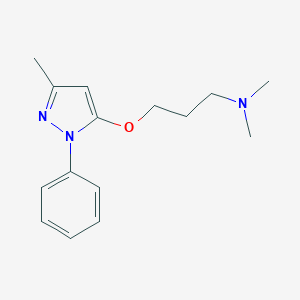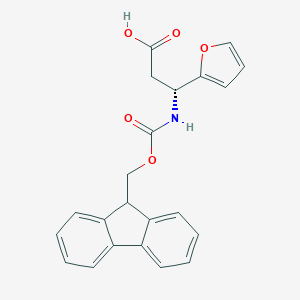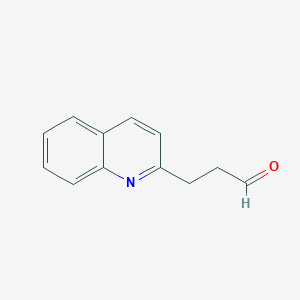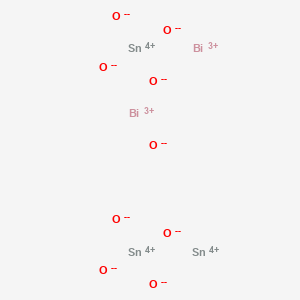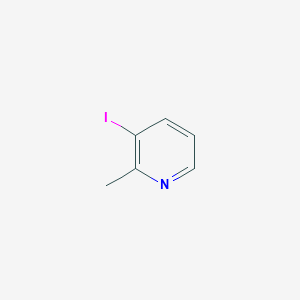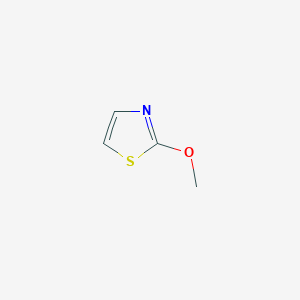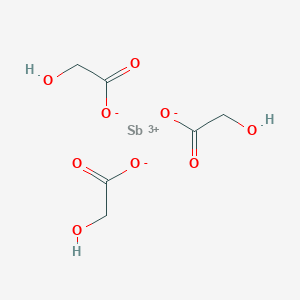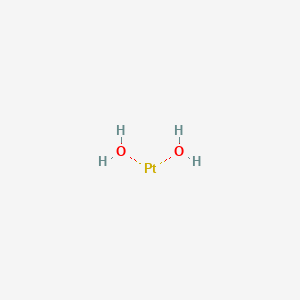
Platinum hydroxide (Pt(OH)2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum hydroxide (Pt(OH)2) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Pt(OH)2 is a white crystalline powder that is soluble in water and has a molecular weight of 245.11 g/mol. In
科学的研究の応用
Pt(OH)2 has been studied for its potential applications in various scientific research fields, including catalysis, electrochemistry, and biomedical research. Pt(OH)2 has been shown to have excellent catalytic activity in various chemical reactions, including hydrogenation, oxidation, and reduction reactions. In electrochemistry, Pt(OH)2 has been used as an electrode material due to its high conductivity and stability.
作用機序
The mechanism of action of Pt(OH)2 is not well understood, but it is believed to interact with biological molecules, particularly proteins and enzymes. Pt(OH)2 has been shown to inhibit the activity of certain enzymes, such as lactate dehydrogenase, by binding to their active sites and disrupting their function.
生化学的および生理学的効果
Pt(OH)2 has been shown to have biochemical and physiological effects on various biological systems. In vitro studies have shown that Pt(OH)2 can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Pt(OH)2 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using Pt(OH)2 in lab experiments is its high catalytic activity, which makes it a useful catalyst in various chemical reactions. However, Pt(OH)2 is relatively expensive and can be difficult to synthesize, which limits its widespread use in research.
将来の方向性
There are several potential future directions for research on Pt(OH)2. One area of interest is the development of Pt(OH)2-based catalysts for use in fuel cells and other energy applications. Another area of research is the potential use of Pt(OH)2 as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the mechanism of action of Pt(OH)2 and its potential effects on biological systems.
Conclusion
In conclusion, Pt(OH)2 is a chemical compound with unique properties and potential applications in various scientific research fields. Its high catalytic activity and potential anticancer properties make it an area of interest for future research. However, its high cost and difficulty in synthesis limit its widespread use in research. Further studies are needed to fully understand the mechanism of action of Pt(OH)2 and its potential effects on biological systems.
合成法
Pt(OH)2 can be synthesized by the reaction of platinum (IV) chloride (PtCl4) with sodium hydroxide (NaOH) in the presence of hydrogen peroxide (H2O2) as an oxidizing agent. The reaction results in the formation of Pt(OH)2 and sodium chloride (NaCl) as a byproduct. The reaction can be represented as follows:
PtCl4 + 4NaOH + 2H2O2 → Pt(OH)2 + 4NaCl + 2H2O
特性
CAS番号 |
12135-23-8 |
|---|---|
製品名 |
Platinum hydroxide (Pt(OH)2) |
分子式 |
H4O2Pt |
分子量 |
231.11 g/mol |
IUPAC名 |
platinum;dihydrate |
InChI |
InChI=1S/2H2O.Pt/h2*1H2; |
InChIキー |
FPJNQJHCHVUNTK-UHFFFAOYSA-N |
SMILES |
O.O.[Pt] |
正規SMILES |
[OH-].[OH-].[Pt+2] |
その他のCAS番号 |
12135-23-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



